1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound with the molecular formula and a molecular weight of approximately 369.49 g/mol. This compound is categorized under the class of azabicyclic compounds, which are notable for their unique bicyclic structure that incorporates nitrogen atoms. The compound is primarily utilized in scientific research, particularly in studies related to pharmacology and medicinal chemistry due to its structural complexity and potential biological activity.
The synthesis of 1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic synthesis techniques. Key methods include:
Technical details regarding reaction conditions, catalysts, and yields are crucial for optimizing the synthesis process and ensuring high purity of the final product.
The molecular structure of 1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can be represented using various chemical notation systems:
CC1=CC=C(C=C1)C=CS(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C
ZFGQLFJKDPMQRR-MDZDMXLPSA-N
The structure consists of a bicyclic system fused with a pyrrolidine ring, featuring multiple functional groups including sulfonyl and carbonyl moieties. This complexity contributes to its potential reactivity and biological activity.
The compound undergoes various chemical reactions that can be exploited for synthetic purposes or to elucidate its reactivity:
Understanding these reactions is essential for developing new derivatives or analogs that may exhibit enhanced biological properties.
The mechanism of action for 1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is not fully characterized but is believed to involve interactions with specific biological targets:
Data supporting these mechanisms often come from pharmacological assays and molecular modeling studies.
Key physical and chemical properties of 1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 369.49 g/mol |
Purity | Typically ≥95% |
Solubility | Soluble in organic solvents; insoluble in water |
Melting Point | Not specified |
These properties are critical for determining the compound's behavior in different environments and its suitability for various applications.
1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione has several scientific uses:
Research into this compound continues to evolve as scientists explore its full potential within medicinal chemistry and drug discovery contexts.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: